Methyl 2-formyl-3,5-dimethoxybenzoate
Overview
Description
Methyl 2-formyl-3,5-dimethoxybenzoate is an organic compound with the linear formula HCOC6H2(OCH3)2CO2CH3 . It has a molecular weight of 224.21 . This compound may be used in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .
Molecular Structure Analysis
The molecular structure of Methyl 2-formyl-3,5-dimethoxybenzoate consists of a benzene ring with two methoxy groups (OCH3), a formyl group (HC=O), and a methyl ester group (CO2CH3) .Chemical Reactions Analysis
Methyl 2-formyl-3,5-dimethoxybenzoate may be used in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .Physical And Chemical Properties Analysis
Methyl 2-formyl-3,5-dimethoxybenzoate has a melting point of 107-110 °C . The predicted boiling point is 370.8±42.0 °C and the predicted density is 1.199±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives and Intermediates : Methyl 2-formyl-3,5-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-dimethoxyphthalic anhydride, a compound used for further chemical reactions and syntheses, including the production of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Pharmaceutical and Medicinal Research
- Anticancer Activity : Derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been studied for their potential anticancer activities. In vitro and in silico studies have been conducted on lung cancer cell lines, indicating the compound's relevance in cancer research (S. Sathish Kumar et al., 2018).
Material Science and Engineering
- Development of Molecular-Scale Devices : This compound has been incorporated into limited-porosity hydrogels for the creation of molecular-level dosing devices. These devices can release precise doses of drugs in response to applied light, demonstrating its application in controlled drug delivery systems (C. McCoy et al., 2007).
Chemical and Structural Analysis
- Crystallography and Molecular Interaction Studies : The crystal structures and molecular interactions involving derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been analyzed. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Ben Ebersbach et al., 2022).
Agricultural Applications
- Use in Pest Management : Certain derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been identified as effective antifeedants for pests like the pine weevil. This discovery has implications for agricultural pest management and the protection of crops (C. R. Unelius et al., 2006).
ConclusionMethyl 2-formyl-3,5-dimethoxybenzoate plays a significant role in various scientific fields, ranging from pharmaceutical research and controlled drug delivery to materials science and agricultural pest management. The compound's versatility in synthesis and application demonstrates
Scientific Research Applications of Methyl 2-formyl-3,5-dimethoxybenzoate
Synthesis and Characterization
- Synthesis of Derivatives and Intermediates : Methyl 2-formyl-3,5-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-dimethoxyphthalic anhydride, a compound used for further chemical reactions and syntheses, including the production of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Pharmaceutical and Medicinal Research
- Anticancer Activity : Derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been studied for their potential anticancer activities. In vitro and in silico studies have been conducted on lung cancer cell lines, indicating the compound's relevance in cancer research (S. Sathish Kumar et al., 2018).
Material Science and Engineering
- Development of Molecular-Scale Devices : This compound has been incorporated into limited-porosity hydrogels for the creation of molecular-level dosing devices. These devices can release precise doses of drugs in response to applied light, demonstrating its application in controlled drug delivery systems (C. McCoy et al., 2007).
Chemical and Structural Analysis
- Crystallography and Molecular Interaction Studies : The crystal structures and molecular interactions involving derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been analyzed. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Ben Ebersbach et al., 2022).
properties
IUPAC Name |
methyl 2-formyl-3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWARVBOEGPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350879 | |
Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formyl-3,5-dimethoxybenzoate | |
CAS RN |
52344-93-1 | |
Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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